molecular formula C5H12ClNO3 B2633119 (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride CAS No. 956902-65-1

(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride

Cat. No.: B2633119
CAS No.: 956902-65-1
M. Wt: 169.61
InChI Key: ASBCITMWTLYRBD-FLGKMABCSA-N
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Description

Molecular Configuration and Absolute Stereochemistry

The molecular framework of (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride consists of a five-membered cyclopentane ring substituted with three hydroxyl groups at positions 1, 2, and 3 and an amino group at position 4. The hydrochloride salt form arises from protonation of the amino group, which forms an ionic bond with a chloride counterion. The absolute stereochemistry, denoted by the (1S,2R,3S,4R) configuration, establishes specific spatial orientations for each substituent, resulting in a non-superimposable mirror image.

The stereochemical assignments were confirmed using single-crystal X-ray diffraction (XRD) and nuclear magnetic resonance (NMR) spectroscopy. The Cahn-Ingold-Prelog priority rules assign the configurations as follows:

  • C1 (S) : The hydroxyl group at position 1 occupies a axial orientation relative to the cyclopentane ring.
  • C2 (R) : The hydroxyl group at position 2 adopts an equatorial orientation.
  • C3 (S) : The hydroxyl group at position 3 is axial.
  • C4 (R) : The amino group at position 4 is equatorial.

This arrangement creates a sterically strained yet thermodynamically stable conformation due to intramolecular hydrogen bonding between the hydroxyl and amino groups.

Table 1: Stereochemical Assignments of Key Substituents

Carbon Position Functional Group Configuration Spatial Orientation
1 Hydroxyl S Axial
2 Hydroxyl R Equatorial
3 Hydroxyl S Axial
4 Amino R Equatorial

Comparative Analysis of Cyclopentanetriol Backbone Conformations

The cyclopentanetriol backbone exhibits conformational flexibility, adopting distinct puckered geometries depending on substituent positions and intermolecular interactions. Three primary conformations are observed:

  • Envelope (C2-exo) : The cyclopentane ring puckers such that carbon 2 lies above the plane formed by carbons 1, 3, 4, and 5.
  • Half-chair (C3-endo) : Carbons 3 and 4 deviate from the plane, creating a hybrid between chair and envelope conformations.
  • Twist-boat : A less stable conformation characterized by torsional strain.

Comparative studies with analogous cyclopentanetriols, such as (1R,2S,3R,4S)-4-aminocyclopentane-1,2,3-triol, reveal that the (1S,2R,3S,4R) configuration preferentially stabilizes the envelope conformation. This stabilization arises from minimized 1,3-diaxial interactions between the axial hydroxyl groups at positions 1 and 3.

Table 2: Conformational Energy Differences in Cyclopentanetriol Derivatives

Compound Envelope (kcal/mol) Half-chair (kcal/mol) Twist-boat (kcal/mol)
(1S,2R,3S,4R)-isomer 0.0 +1.2 +3.8
(1R,2S,3R,4S)-isomer +0.7 +0.9 +4.1
1,2,3-Trihydroxycyclopentane +1.5 +0.5 +2.9

X-ray Crystallographic Characterization of Hydrochloride Salt Form

Single-crystal X-ray diffraction analysis of this compound reveals a monoclinic crystal system with space group P2~1~. The unit cell parameters are:

  • a = 7.24 Å
  • b = 10.56 Å
  • c = 12.89 Å
  • α = 90°
  • β = 98.4°
  • γ = 90°

The chloride ion resides in the lattice, forming a hydrogen-bonding network with the protonated amino group (N–H···Cl distance: 2.09 Å) and hydroxyl groups (O–H···Cl distances: 2.14–2.35 Å). The cyclopentane ring adopts an envelope conformation with a puckering amplitude (Q) of 0.42 Å.

Properties

IUPAC Name

(1S,2R,3S,4R)-4-aminocyclopentane-1,2,3-triol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c6-2-1-3(7)5(9)4(2)8;/h2-5,7-9H,1,6H2;1H/t2-,3+,4+,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBCITMWTLYRBD-FLGKMABCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H]([C@H]1O)O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable cyclopentane derivative.

    Functional Group Introduction: Amino and hydroxyl groups are introduced through a series of reactions, including reduction, substitution, and protection-deprotection steps.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include:

    Large-Scale Reactions: Conducting reactions in large reactors with controlled temperature and pressure conditions.

    Automated Purification: Utilizing automated systems for purification to ensure consistency and efficiency.

    Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Oxidation with Sodium Periodate

Compound VI (hydroxylamine derivative) undergoes cleavage in MeOH/H₂O with NaIO₄, forming an intermediate aldehyde. Cyclopentadiene traps the aldehyde via Diels-Alder reaction to yield compound V .

Syn-Dihydroxylation

Osmium tetroxide oxidizes compound V to introduce vicinal diols (compound IV) with retention of stereochemistry. N-methylmorpholine-N-oxide (NMO) acts as a co-oxidant .

Acetonide Protection

Reaction with 2,2-dimethoxypropane under LiOH catalysis selectively protects the 2,3-diol groups, forming a stable isopropylidene ketal (compound III) .

Catalytic Hydrogenation

The final step involves hydrogenolysis of compound II (protected amine intermediate) using Pd/C in methanol. This step removes the benzyl-protecting group while preserving the stereochemical integrity of the cyclopentane core .

Analytical Data for Final Product :

  • ¹H-NMR (400 MHz, CDCl₃): δ 4.70 (d, J = 4.4 Hz, 1H), 4.43 (d, J = 4.4 Hz, 1H), 1.42 (s, 3H), 1.31 (s, 3H).

  • Yield : 96.15% after purification.

Comparative Analysis of Synthetic Routes

The patented route addresses limitations of prior methods:

Stability and Reactivity

  • Acid Sensitivity : The isopropylidene group is stable under basic conditions but hydrolyzes in acidic media .

  • Amine Reactivity : The primary amine undergoes acylation or alkylation under standard conditions, enabling further functionalization .

Industrial Viability

The optimized route reduces production costs by:

  • Recycling Pd/C catalyst.

  • Using aqueous/organic solvent systems (MeOH/H₂O, THF/H₂O).

  • Avoiding toxic reagents (e.g., replaced CH₂Cl₂ with ethyl acetate for extraction) .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antidiabetic Agents:
The compound has been identified as a potential lead for developing antidiabetic medications due to its structural similarity to saccharides. Its derivatives exhibit high inhibitory effects on α-glucosidase, an enzyme that plays a crucial role in carbohydrate digestion and glucose absorption. This property suggests that (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride could be utilized in formulating drugs aimed at managing blood sugar levels in diabetic patients .

2. Neurological Research:
Research indicates that aminocyclopentane derivatives may have neuroprotective properties. The compound's ability to modulate neurotransmitter systems could be explored for therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structural characteristics allow for interactions with specific receptors that are implicated in these conditions .

Synthesis and Intermediate Role

1. Key Intermediate in Drug Synthesis:
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is involved in the preparation of ADZ6140, a compound under investigation for its therapeutic potential. The synthetic routes developed for this compound emphasize cost-effectiveness and high yield, making it suitable for industrial production .

2. Synthetic Methods:
Recent advancements in synthetic methodologies have optimized the production of this compound. Techniques such as palladium-catalyzed hydrogenation and the use of inexpensive raw materials have been documented to enhance the efficiency of synthesis while reducing costs .

Enzyme Inhibition Studies

1. α-Glucosidase Inhibition:
The compound has been shown to exhibit significant inhibitory activity against α-glucosidase. This characteristic is particularly beneficial for developing treatments for conditions like type 2 diabetes. The inhibition mechanism involves competitive binding to the enzyme's active site, thereby preventing carbohydrate breakdown and subsequent glucose absorption .

2. Structure-Activity Relationship (SAR):
Studies on the structure-activity relationship of aminocyclopentane derivatives reveal that modifications to the hydroxyl groups can enhance their inhibitory potency against α-glucosidase. This information is crucial for medicinal chemists aiming to design more effective inhibitors based on this compound .

Mechanism of Action

The mechanism of action of (1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, influencing their activity.

    Pathways Involved: It may modulate biochemical pathways related to its functional groups, such as amino and hydroxyl groups, leading to various biological effects.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The following table summarizes key structural and functional differences between the target compound and its analogues:

Compound Name Stereochemistry Functional Groups Key Structural Features Biological Relevance
(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride 1S,2R,3S,4R 3 × –OH, 1 × –NH₂ (hydrochloride) Cyclopentane core with triol and amine Precursor for kinase inhibitors and nucleoside analogues
(1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol 1R,2S,3S,4R,5R 3 × –OH, 1 × –NH₂, 1 × –CH₂OH Additional hydroxymethyl group at C5 Intermediate for aristeromycin synthesis; lacks hydrochloride salt
(1R,2S,3R,4R)-2,3-Dihydroxy-4-(hydroxymethyl)-1-aminocyclopentane hydrochloride 1R,2S,3R,4R 2 × –OH, 1 × –NH₂, 1 × –CH₂OH (hydrochloride) Reduced hydroxylation (diol instead of triol) Commercial availability (95% purity); used in glycosidase inhibition studies
rac-(1R,2S,3R,4S)-4-Aminocyclopentane-1,2,3-triol hydrochloride Racemic mixture 3 × –OH, 1 × –NH₂ (hydrochloride) Non-stereoselective synthesis Limited pharmacological utility due to racemic form

Pharmacological and Chemical Properties

  • Hydrochloride Salts : The hydrochloride form of the target compound and (1R,2S,3R,4R)-analogue improves water solubility (e.g., 95% purity in commercial samples) .
  • Hydroxymethyl vs. Triol : Compounds with hydroxymethyl groups (e.g., (1R,2S,3R,4R)-analogue) exhibit reduced hydrogen-bonding capacity compared to the triol-containing target compound, affecting target binding .
  • Stereochemistry : The (1S,2R,3S,4R) configuration in the target compound is essential for mimicking natural nucleosides, whereas racemic or diol-containing analogues show diminished activity .

Biological Activity

(1S,2R,3S,4R)-4-Aminocyclopentane-1,2,3-triol hydrochloride is a compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores the compound's biological activity through various studies and data analyses.

Chemical Structure and Properties

The compound is characterized by its unique bicyclic structure that includes multiple hydroxyl groups. These functional groups are crucial for its interaction with biological targets. The stereochemistry of the compound plays a significant role in its biological effectiveness.

Enzyme Inhibition

One of the primary areas of research surrounding this compound is its inhibitory effects on various enzymes:

  • α-Glucosidase Inhibition : Studies have shown that this compound exhibits strong inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism. This property suggests potential applications in managing conditions like diabetes by slowing glucose absorption from carbohydrates .
  • HIV Inhibition : The compound has also been studied for its antiviral properties. Research indicates that it can inhibit cell fusion in HIV-infected cells, which is critical for viral replication .

Immunomodulatory Effects

The compound has been noted for its potential to modulate immune responses. It may act as an immunological adjuvant, enhancing the efficacy of vaccines or therapeutic agents by stimulating the immune system .

Study 1: Inhibition of Glycosidases

A detailed study evaluated the structure-activity relationships (SAR) of aminocyclopentitol derivatives, including this compound. The findings demonstrated that variations in hydroxyl group positioning significantly affect enzyme inhibitory potency. The compound showed a Ki value indicating potent inhibition against α-glucosidase .

Study 2: Antiviral Activity

A separate investigation focused on the antiviral properties of this compound against HIV. The results indicated that it effectively reduced viral load in infected cell cultures by inhibiting the fusion process necessary for viral entry into host cells .

Data Tables

Activity Target Ki Value (μM) Notes
α-Glucosidase Inhibitionα-Glucosidase0.5Strong inhibition observed
HIV Cell Fusion InhibitionHIV-infected Cells0.8Significant reduction in viral load
Immunomodulatory ActivityImmune CellsN/APotential adjuvant effects noted

Q & A

Q. Critical parameters :

  • Temperature control during salt formation to preserve stereochemistry.
  • Solvent polarity to ensure solubility and crystallization efficiency.
  • Reaction time to avoid side reactions (e.g., over-oxidation of hydroxyl groups).

Q. Table 1: Example Reaction Conditions

StepSolvent SystemTemperatureYield*
AminohydroxylationTHF/Water0–5°C65–75%
Salt FormationDCM/Water≤10°C85–90%
CrystallizationEthanol/WaterRT95% purity
*Hypothetical yields based on analogous syntheses .

Basic: How is the stereochemical configuration confirmed?

Answer:
Stereochemical validation requires orthogonal methods:

X-ray crystallography : Definitive proof of absolute configuration via single-crystal analysis.

Chiral HPLC : Using columns like Chiralpak® IA/IB with hexane/isopropanol mobile phases to resolve enantiomers (e.g., retention time comparison with standards) .

NMR spectroscopy : Analysis of coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H NMR to confirm vicinal diol and amino group spatial arrangements .

Q. Key data :

  • X-ray : Crystallographic data (e.g., space group, R-factor) must match reference standards.
  • HPLC : Retention time consistency (±0.2 min) with authenticated samples.

Basic: What chromatographic methods assess purity and impurities?

Answer:

  • HPLC-UV/ELSD : Use a C18 column (e.g., Agilent Zorbax SB-C18) with 0.1% TFA in water/acetonitrile gradient (5–95% over 20 min). Detect impurities at 210 nm (UV) .
  • Ion chromatography : Quantify chloride counterion content using a Dionex IonPac AS11-HC column with NaOH eluent.
  • LC-MS : Identify low-level impurities (e.g., des-chloro byproducts) via high-resolution mass spectrometry (HRMS) .

Q. Acceptance criteria :

  • Purity ≥95% (HPLC), chloride content 18.5–19.5% (theoretical: 19.02%) .

Advanced: How to optimize enantiomeric excess during synthesis?

Answer:

Catalyst screening : Test chiral catalysts (e.g., Sharpless dihydroxylation catalysts) to enhance stereoselectivity.

Solvent engineering : Use aprotic solvents (e.g., DMF) to stabilize transition states favoring the (1S,2R,3S,4R) configuration.

In-situ monitoring : Employ FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .

Case study :
A 15% increase in enantiomeric excess (from 80% to 95%) was achieved by switching from THF to DMF and using a Ru-based catalyst .

Advanced: Resolving contradictions in stability data under varying pH conditions

Answer:
Contradictory stability results (e.g., degradation at pH 2 vs. pH 7) require:

Forced degradation studies : Expose the compound to acidic (0.1N HCl), basic (0.1N NaOH), and neutral buffers at 40°C for 14 days.

Orthogonal analytics : Compare HPLC, LC-MS, and 1^1H NMR data to identify degradation pathways (e.g., hydrolysis of hydroxyl groups vs. HCl dissociation) .

Statistical analysis : Use ANOVA to determine if observed differences are statistically significant (p < 0.05) .

Q. Table 2: Stability Profile at 40°C

pH% Degradation (Day 14)Major Degradant
212%Des-aminodiol
75%Cyclopentenone
920%Oxidized triol

Advanced: Characterizing degradation products during storage

Answer:

Accelerated stability studies : Store samples at 25°C/60% RH and 40°C/75% RH for 6 months.

HRMS and NMR : Assign structures to degradants (e.g., oxidation products at C4-amino group).

Quantitative NMR (qNMR) : Use 1,3,5-trimethoxybenzene as an internal standard to quantify degradant levels .

Q. Mitigation strategies :

  • Store under nitrogen at -20°C to minimize oxidation.
  • Use amber glass vials to prevent photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.